molecular formula C12H15NO4S B2469171 3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid CAS No. 926248-32-0

3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid

Cat. No.: B2469171
CAS No.: 926248-32-0
M. Wt: 269.32
InChI Key: WNTCSDRAVPOHIG-VMPITWQZSA-N
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Scientific Research Applications

3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid typically involves the following steps:

    Formation of the Propylsulfamoyl Group: This step involves the reaction of propylamine with sulfamoyl chloride to form propylsulfamoyl chloride.

    Attachment to the Phenyl Ring: The propylsulfamoyl chloride is then reacted with a phenyl compound to attach the propylsulfamoyl group to the phenyl ring.

    Formation of the Prop-2-enoic Acid Moiety: The final step involves the reaction of the propylsulfamoyl phenyl compound with acrylic acid under specific conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acids or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Mechanism of Action

The mechanism of action of 3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The propylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenyl and prop-2-enoic acid moieties can also participate in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Methylsulfamoyl)phenyl]prop-2-enoic acid
  • 3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid
  • 3-[4-(Butylsulfamoyl)phenyl]prop-2-enoic acid

Uniqueness

3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid is unique due to its specific propylsulfamoyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different alkyl groups, this compound may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

(E)-3-[4-(propylsulfamoyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-2-9-13-18(16,17)11-6-3-10(4-7-11)5-8-12(14)15/h3-8,13H,2,9H2,1H3,(H,14,15)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTCSDRAVPOHIG-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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